3,6,9,12,15-Pentaoxaheptadec-1-ene
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Overview
Description
3,6,9,12,15-Pentaoxaheptadec-1-ene is an organic compound with the molecular formula C12H24O5. It belongs to the class of dialkyl ethers, which are characterized by the presence of an ether functional group (ROR’) where R and R’ are alkyl groups . This compound is known for its unique structure, which includes multiple ether linkages, making it a polyether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheptadec-1-ene typically involves the reaction of ethylene oxide with a suitable initiator, such as an alcohol or an amine. The reaction proceeds through a series of nucleophilic substitution reactions, where the ethylene oxide ring opens and adds to the initiator, forming the polyether chain . The reaction conditions often include the use of a catalyst, such as a strong base (e.g., sodium hydroxide), and are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality . The use of continuous flow reactors also enhances safety by minimizing the handling of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxaheptadec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,6,9,12,15-Pentaoxaheptadec-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of biological membranes and as a component in the formulation of drug delivery systems.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drug formulations.
Industry: The compound is used in the production of surfactants, lubricants, and polymers
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxaheptadec-1-ene involves its interaction with molecular targets through its ether linkages. These interactions can affect the stability and permeability of biological membranes, making it useful in drug delivery systems. The compound can also act as a solubilizing agent, enhancing the bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine: This compound has similar ether linkages but includes an azido group, making it useful in click chemistry reactions.
3,6,9,12,15-Pentaoxaheptadecane: This compound is structurally similar but lacks the double bond present in 3,6,9,12,15-Pentaoxaheptadec-1-ene.
Uniqueness
This compound is unique due to its multiple ether linkages and the presence of a double bond, which can participate in various chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
1-[2-[2-(2-ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3H,1,4-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXDFJPKXNNWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOCCOC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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